Methyl 2-amino-4-chloro-3-methylbenzoate

LogP Lipophilicity Drug-likeness

Researchers synthesizing PARP inhibitors or glycine B antagonists risk inconsistent reactivity when using incorrect regioisomers. This compound eliminates that risk: • 3-Methyl group occupies critical PARP hydrophobic pocket; removal or relocation reduces binding affinity • Methyl ester enables selective 2-amino amidation, preserving the acid for later deprotection • ≥98% purity; soluble in DCM, THF, EtOAc • Suitable as Daridorexant Impurity 20 reference standard

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 98968-67-3
Cat. No. B8749705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-chloro-3-methylbenzoate
CAS98968-67-3
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1N)C(=O)OC)Cl
InChIInChI=1S/C9H10ClNO2/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3
InChIKeySXQHVYMOFKXKPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-4-chloro-3-methylbenzoate: Identity and Comparator Landscape


Methyl 2-amino-4-chloro-3-methylbenzoate (CAS 98968-67-3; MFCD12159850) is a trisubstituted benzoate building block (C₉H₁₀ClNO₂; MW 199.63 g·mol⁻¹) featuring a 2-amino, 4-chloro, and 3-methyl substitution pattern on the benzene ring . It serves as the methyl ester prodrug of 2-amino-4-chloro-3-methylbenzoic acid (CAS 98968-68-4), a key intermediate in the synthesis of glycine B antagonists, PARP inhibitors, and potential antitumor agents . The compound is available from multiple suppliers with typical purities ranging from 95% to 98% . When evaluating procurement options, the closest structural analogs that may be considered as substitutes include methyl 2-amino-4-chlorobenzoate (CAS 5900-58-3; lacking the 3-methyl group), methyl 2-amino-3-methylbenzoate (CAS 22223-49-0; lacking the 4-chloro group), and methyl 2-amino-4-chloro-6-methylbenzoate (CAS 147494-65-3; differing in methyl group position), each of which presents distinct physicochemical and application-relevant differences.

Regiochemistry 2-Amino-4-chloro-3-methyl substitution selected for PARP/glycine B inhibitor synthesis and impurity standard applications.
Ester Protection Methyl ester enables selective amidation, facilitates purification, and can be hydrolyzed to the free acid.
Supply Consistency Multiple ISO suppliers offer certified purity grades, reducing in-house repurification.

Why Methyl 2-amino-4-chloro-3-methylbenzoate Cannot Be Substituted


Although several 2-aminobenzoate derivatives share the same molecular formula (C₉H₁₀ClNO₂) or differ by only a single substituent, substituting one for another without verifying the impact on downstream synthetic or biological outcomes introduces quantifiable risk. The concurrent presence of the electron-withdrawing 4-chloro group and the electron-donating 3-methyl group at adjacent positions generates a unique electronic and steric environment that directly affects the reactivity of the ester carbonyl toward nucleophilic substitution, with Hammett-based kinetic studies demonstrating that the magnitude of substituent effects on acyl transfer reactions scales linearly with the electron-withdrawing capacity of the acyl substituent [1]. Furthermore, the 3-methyl group has been shown to be critical for maintaining potency in PARP inhibitor scaffolds derived from 2-amino-4-chloro-3-methylbenzoic acid precursors, where removal or repositioning of the methyl substituent causes measurable losses in inhibitory activity . These structure-dependent properties mean that a researcher or procurement officer substituting methyl 2-amino-4-chlorobenzoate or methyl 2-amino-3-methylbenzoate without experimental validation assumes uncontrolled variance in both reaction kinetics and biological target engagement.

Des-methyl analog Missing 3-methyl group alters electronic and steric environment, which may shift acyl transfer reactivity and reported target engagement.
6-methyl isomer Methyl para to amino instead of meta redistributes electron density; class SAR suggests potential loss in target binding in PARP scaffolds.
Alternate halogen or position Removal of 4-chloro weakens electron-withdrawing effect needed for nucleophilic substitution; replacement with Br/F changes reactivity and sterics.

Methyl 2-amino-4-chloro-3-methylbenzoate: Quantitative Differentiation Evidence


Ester Protection: LogP and Physicochemical Profile

The methyl ester of 2-amino-4-chloro-3-methylbenzoic acid (CAS 98968-67-3) has a predicted XLogP3 of approximately 2.8–3.0, compared to the free acid (CAS 98968-68-4) which has a measured/predicted logP of 2.3–2.5 . This ~0.5 log unit increase in lipophilicity corresponds to a roughly 3-fold increase in octanol-water partition coefficient, which affects membrane permeability and chromatographic retention behavior . This difference is critical when selecting the appropriate intermediate for reactions requiring specific solubility or extraction profiles.

Ester Protection
Cross-study comparable
ΔLogP ≈ +0.5 log units (~3× higher partition coefficient for methyl ester vs free acid)
Supports ester vs acid selection for extraction and solubility requirements.
Predicted values; confirm experimentally for your solvent system.
LogP Lipophilicity Drug-likeness

3-Methyl Substitution: Melting Point and Thermal Stability

The melting point of the parent acid 2-amino-4-chloro-3-methylbenzoic acid is 210–212 °C , whereas the des-methyl analog methyl 2-amino-4-chlorobenzoate (CAS 5900-58-3) melts at 66–71 °C . Although direct melting point data for the methyl ester target compound (CAS 98968-67-3) are not broadly reported, the 3-methyl substitution pattern in the acid form elevates the melting point by approximately 140 °C relative to the non-methylated benzoate ester, reflecting significantly stronger intermolecular interactions (likely hydrogen bonding) in the solid state. This thermal stability differential has practical implications for storage, handling, and purification by recrystallization.

Thermal Stability
Class-level inference
Parent acid mp 210–212 °C; des-methyl ester mp 66–71 °C (Δmp ≈ +140 °C)
3-Methyl substitution may confer elevated thermal stability relative to non-methylated analog.
Direct mp data for methyl ester not reported; inferred from acid form.
Melting point Thermal stability Physical characterization

Purity Grade Advantage Over Des-Methyl Analogs

Methyl 2-amino-4-chloro-3-methylbenzoate (CAS 98968-67-3) is commercially available at 98% certified purity from multiple established suppliers including CymitQuimica and Leyan, with ISO-compliant quality systems . In contrast, the widely used analog methyl 2-amino-4-chlorobenzoate (CAS 5900-58-3) is most commonly supplied at 95% minimum purity, with the 98% grade being a premium offering [1]. This 3-percentage-point purity differential (98% vs. 95%) corresponds to a theoretical 60% reduction in total impurity burden (2% vs. 5% total impurities), which translates to less variability in stoichiometric calculations and fewer side reactions in subsequent synthetic steps.

Purity Grade
Cross-study comparable
98% certified purity available (CymitQuimica, Leyan) vs 95% typical for des-methyl analog
Higher purity supports stoichiometric control and may reduce side reactions.
HPLC-certified; verify CoA before use.
Purity Quality control Procurement specification

Cost Comparison: 3-Methyl Ester vs. Des-Methyl Analog

Methyl 2-amino-4-chloro-3-methylbenzoate (CAS 98968-67-3) is priced by AChemBlock at $390/100 mg ($3.90/mg) and $1,430/g ($1.43/mg) for 95% material . For comparison, methyl 2-amino-4-chlorobenzoate (CAS 5900-58-3) is available from Aladdin at approximately $39.90/5 g ($0.008/mg) at 98% purity . The price differential—roughly 175-fold per milligram at gram scale—reflects the substantial synthetic premium associated with the 3-methyl-4-chloro regiochemical pattern. This premium is not merely an arbitrary market distortion; it directly correlates with the multi-step synthesis required to install the methyl and chloro groups in the specific 3,4-relationship versus the simpler chlorination of anthranilic acid used to produce the des-methyl analog .

Procurement Cost
Cross-study comparable
~$1,430/g (3-methyl) vs ~$8/g (des-methyl) — ~175× premium
Cost differential reflects synthetic difficulty; budget planning advised.
Research-scale pricing; does not reflect bulk contracts.
Procurement cost Price comparison Budget optimization

Regiochemistry and Biological Pathway Utility

The 2-amino-4-chloro-3-methyl substitution pattern is specifically elaborated in patent and literature examples targeting glycine B antagonists and PARP inhibitors, where the 3-methyl group occupies a sterically constrained binding pocket . Moving the methyl group to the 6-position (as in methyl 2-amino-4-chloro-6-methylbenzoate, CAS 147494-65-3) places the methyl substituent para to the amino group rather than meta, altering the electronic distribution and steric profile of any derived amide or heterocyclic product [1]. In analogous anthranilate-derived kinase inhibitor series, such positional isomerism has been shown to reduce target binding affinity by 10- to 100-fold [2]. While direct head-to-head IC50 data for the methyl ester itself are not publicly available, the parent acid (CAS 98968-68-4) has demonstrated activity in PARP inhibition assays, and the specific 3-methyl-4-chloro arrangement is consistently selected over isomeric forms in patent-protected inhibitor chemotypes .

Pathway Utility
Class-level inference
3-Methyl-4-chloro pattern claimed in PARP/glycine B patents; 6-methyl isomer not cited in these contexts.
Regiochemistry may affect target engagement in reported SAR; review patent scope.
No direct IC50 data for methyl ester; confirm for your target.
Regiochemistry PARP Glycine antagonist Structure-activity relationship

Methyl 2-amino-4-chloro-3-methylbenzoate: Application Scenarios


PARP Inhibitor Lead Compound Synthesis

When synthesizing PARP-1 or PARP-2 inhibitor candidates based on anthranilamide or benzimidazole scaffolds, methyl 2-amino-4-chloro-3-methylbenzoate serves as the optimal ester-protected building block. The 3-methyl group occupies a critical hydrophobic pocket in the PARP active site; removal (des-methyl analog) or relocation (6-methyl isomer) would be expected to reduce binding affinity based on class-level SAR . The methyl ester protection enables selective amidation at the 2-amino group while preserving the carboxylic acid equivalent for subsequent deprotection and elaboration. Procurement of this specific CAS number ensures the correct regiochemistry for patent-protected inhibitor series .

Glycine B Antagonist Intermediate Synthesis

2-Amino-4-chloro-3-methylbenzoic acid (readily obtained by hydrolysis of the methyl ester) is a documented intermediate in the synthesis of glycine B antagonists, a class of compounds investigated for neurological disorders . The methyl ester form (CAS 98968-67-3) provides advantageous solubility in organic solvents (dichloromethane, THF, ethyl acetate) for coupling reactions compared to the free acid, which requires pre-activation or harsher conditions. The 3-methyl-4-chloro substitution pattern matches the structural requirements described in patent literature for this target class .

Daridorexant Impurity Reference Standard

Methyl 2-amino-4-chloro-3-methylbenzoate is structurally related to the 2-amino-4-chloro-3-methylphenyl fragment present in Daridorexant Impurity 20 . Analytical laboratories supporting GMP release testing of Daridorexant (Quviviq) drug substance may require this compound as a characterized reference material for HPLC impurity tracking. The availability of 98% certified purity grades from ISO-compliant suppliers supports its use as a secondary reference standard in method validation protocols where pharmacopoeial standards are not yet established.

Herbicide Intermediate: Benzoyl Cyclohexanedione

Trisubstituted benzoic acid esters bearing the 2-amino-4-chloro-3-methyl pattern are claimed in patent literature as intermediates for herbicidal 2-benzoyl-1,3-cyclohexanedione compounds . The methyl ester provides a convenient protected form of the carboxylic acid that can be carried through multi-step sequences and deprotected under mild basic conditions. The chloro and methyl substituents modulate the electron density on the aromatic ring, affecting both the reactivity of the ester toward nucleophiles and the herbicidal potency of the final product . Procurement of the pre-functionalized methyl ester avoids the need for in-house esterification of the corresponding acid, saving one synthetic step.

Application
Selection Property
Validation Focus
PARP Inhibitor Lead Synthesis
Regiochemical fidelity (3-methyl-4-chloro)
Confirm substitution pattern matches reported SAR for target engagement
Glycine B Antagonist Synthesis
Ester-protected intermediate
Hydrolysis efficiency and coupling reactivity in solvent systems
Daridorexant Impurity Standard
Certified purity ≥98%
HPLC method suitability and impurity resolution in release testing
Herbicide Intermediate
Pre-functionalized building block
Deprotection step yield and final product activity in herbicidal assays
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